molecular formula C7H6BrNO3 B056829 2-Bromo-3-methyl-4-nitrophenol CAS No. 123874-20-4

2-Bromo-3-methyl-4-nitrophenol

Cat. No.: B056829
CAS No.: 123874-20-4
M. Wt: 232.03 g/mol
InChI Key: HTUNRWSWIRFPQX-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, characterized by the presence of bromine, methyl, and nitro functional groups

Mechanism of Action

Target of Action

It is known that nitrophenols, a class of compounds to which 2-bromo-3-methyl-4-nitrophenol belongs, often interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction is facilitated by the presence of the nitro group, which is a strong electron-withdrawing group .

Biochemical Pathways

The degradation of 3-Methyl-4-nitrophenol, a similar compound, has been studied in Burkholderia sp. strain SJ98 . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3M4NP degradation in this strain

Pharmacokinetics

The compound’s molecular weight is 232031 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group in the compound could potentially undergo metabolic reduction, but this would depend on the specific enzymes present in the organism .

Result of Action

Nitrophenols in general are known to be toxic and can cause oxidative stress and damage to cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is chemically stable under standard ambient conditions . The presence of other chemicals in the environment could potentially affect the compound’s reactivity and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-4-nitrophenol typically involves a multi-step process starting from phenol. The general steps include:

    Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated phenol is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Methylation: Finally, the brominated nitrophenol is methylated using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Various substituted phenols.

    Reduction: 2-Bromo-3-methyl-4-aminophenol.

    Oxidation: 2-Bromo-3-carboxy-4-nitrophenol.

Scientific Research Applications

2-Bromo-3-methyl-4-nitrophenol is used in scientific research for various applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • 4-Bromo-3-methyl-2-nitrophenol

Uniqueness

2-Bromo-3-methyl-4-nitrophenol is unique due to its specific substitution pattern, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the phenol ring creates a compound with distinct properties compared to its analogs.

Properties

IUPAC Name

2-bromo-3-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUNRWSWIRFPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404243
Record name 2-bromo-3-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123874-20-4
Record name 2-bromo-3-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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